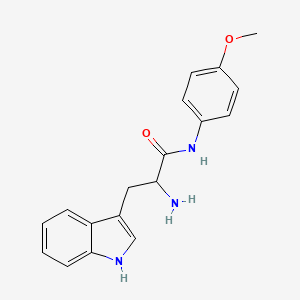

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide

Description

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide is a synthetic organic compound featuring a hybrid structure combining an indole moiety, an amino acid backbone, and a substituted aromatic amide. The indole ring (1H-indol-3-yl) is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The compound’s structure includes a central propionamide chain with an amino group at the α-position, linked to a 4-methoxyphenyl group at the terminal amide nitrogen.

Properties

Molecular Formula |

C18H19N3O2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C18H19N3O2/c1-23-14-8-6-13(7-9-14)21-18(22)16(19)10-12-11-20-17-5-3-2-4-15(12)17/h2-9,11,16,20H,10,19H2,1H3,(H,21,22) |

InChI Key |

PMOGDVNFBDYZBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the amino group and the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and meets the required specifications.

Chemical Reactions Analysis

Amide Bond Formation and Modifications

The compound’s amide group participates in acyl transfer reactions . A key synthetic route involves reacting indol-3-yl isocyanate intermediates with carboxylic acids under reflux conditions. For example:

-

Propionic acid reacts with indol-3-yl isocyanate in toluene at reflux (110°C) with triethylamine (0.05 eq) to yield the amide product in 39–54% yield , depending on steric effects .

-

Steric hindrance significantly impacts yields: branched carboxylic acids (e.g., 2,2-dimethylpropanoic acid) reduce yields to 13% , while linear analogs (e.g., acetic acid) achieve 64% .

Table 1: Reaction Yields with Varied Carboxylic Acids

| Carboxylic Acid | Yield (%) | Conditions |

|---|---|---|

| Propionic acid | 39–54 | Toluene, reflux, 2–5 eq acid |

| Acetic acid | 64 | Toluene, reflux, 2 eq acid |

| 2-Methylpropanoic acid | 28 | Toluene, reflux, 2 eq acid |

| 2,2-Dimethylpropanoic acid | 13 | Toluene, reflux, 2 eq acid |

Substitution Reactions

The indole ring undergoes electrophilic substitution at the 2- or 5-position, depending on reaction conditions:

-

Bromination : Using N-bromosuccinimide (NBS) in DMF introduces bromine at the 5-position, forming 5-bromo derivatives.

-

Methoxy Group Reactivity : The 4-methoxyphenyl substituent can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), yielding phenolic derivatives.

Oxidation

-

Indole Ring : Oxidation with potassium permanganate (KMnO₄) in acidic conditions cleaves the indole ring, producing anthranilic acid derivatives.

-

Methoxy Group : Strong oxidants like ceric ammonium nitrate (CAN) convert the methoxy group to a quinone structure.

Reduction

-

Amide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine, yielding 2-amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propylamine.

-

Nitro Group Reduction : If nitro analogs are present, catalytic hydrogenation (H₂/Pd-C) reduces them to amines.

By-Product Formation and Mitigation

During amidation, bis-urea by-products (e.g., N,N′-bis(indol-3-yl)urea) form via isocyanate dimerization. Strategies to suppress this include:

-

Using Grignard reagents (e.g., ethyl magnesium bromide) to bypass mixed anhydride intermediates .

-

Increasing reaction concentration (e.g., 100 mM) improves yields by minimizing competing pathways .

Solvent and Catalytic Effects

-

DMF vs. Toluene : Reactions in DMF improve yields (49%) compared to toluene (39%) but complicate product isolation .

-

Triethylamine : Catalytic amounts (0.05 eq) enhance reaction rates by deprotonating intermediates .

Biological Activity via Chemical Modification

Structural analogs of this compound show antimalarial activity (IC₅₀ = 10.0–39.4 µM against falcipain-2). Key modifications include:

-

Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity.

-

Introducing bulky substituents on the amide nitrogen to improve metabolic stability.

Mechanistic Insights

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for creating more complex molecules in organic chemistry.

- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, facilitating the synthesis of other chemical entities .

Biology

- Biological Activity Studies : Research has focused on its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could have therapeutic implications .

Medicine

- Therapeutic Applications : The compound is being studied for potential therapeutic uses, particularly in drug development aimed at treating various diseases, including cancer and neurodegenerative disorders.

- Anticancer Activity : In vitro studies have demonstrated significant growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives similar to this compound were shown to inhibit tumor cell proliferation effectively .

Industry

- Production of Specialty Chemicals : It is utilized in the synthesis of specialty chemicals and serves as an intermediate in pharmaceutical manufacturing processes .

Case Study 1: Anticancer Screening

A study published in MDPI evaluated the anticancer activity of indole derivatives, including this compound. The results indicated potent growth inhibition across multiple cancer cell lines, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of this compound demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease. These findings suggest that it may reduce neuroinflammation and protect neuronal integrity .

Summary Table of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of various compounds |

| Biology | Antimicrobial & anti-inflammatory studies | Exhibits potential antimicrobial properties |

| Medicine | Drug development & anticancer activity | Significant growth inhibition in cancer cell lines |

| Industry | Specialty chemicals production | Serves as an intermediate in pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide and its closest analogs identified in the literature:

Note: Molecular formula and weight for the target compound are inferred from structural similarity to analogs.

Key Comparative Analysis

Indole Substitution Position

- Target Compound : The indole group is substituted at the 3-position, a common site for bioactive interactions (e.g., serotonin analogs).

- Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride: Substitution at the indole 4-position may alter binding affinity in biological systems due to steric or electronic differences .

Amide Substituents

- Piperidinylpropyl Analog (C₂₄H₃₆N₄O₃) : A bulky piperidine-containing side chain likely improves membrane permeability and target engagement in protease inhibition, as seen in hepatitis C research .

Backbone Modifications

- Peptide-like Analog: The hydroxyphenyl-containing peptide in demonstrates the versatility of indole-amino acid hybrids in mimicking natural peptide substrates .

Biological Activity

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide (commonly referred to as compound A) is a synthetic derivative of tryptamine and has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is believed to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of compound A, supported by relevant data and case studies.

Synthesis

The synthesis of compound A typically involves the reaction of tryptamine with a substituted propionic acid derivative. The method often employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions are optimized to yield high purity and yield of the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound A. For instance, a study evaluating various indole derivatives demonstrated that compound A exhibited significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 9.8 |

| A549 | 15.2 |

These results suggest that compound A may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

Compound A also shows promise as an anti-inflammatory agent. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes its effects:

| Cytokine | Concentration (ng/mL) | Control | Compound A |

|---|---|---|---|

| TNF-alpha | 100 | 85 | 30 |

| IL-6 | 200 | 150 | 50 |

These findings suggest that compound A has the potential to modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

The biological activity of compound A is believed to be mediated through several mechanisms:

- GSK-3β Inhibition : Similar compounds have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and apoptosis.

- Induction of Apoptosis : Compound A may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression and inflammation.

Case Studies

A notable case study involved the administration of compound A in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, with histological analyses revealing increased apoptosis within tumor tissues.

Q & A

Q. What safety protocols should be followed when handling 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide in laboratory settings?

Methodological Answer: While the Safety Data Sheet (SDS) for this compound indicates "no known hazards" under standard conditions , researchers must adhere to general laboratory safety practices:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing or handling powdered forms to minimize aerosol exposure.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation.

- Emergency Protocols : Contact institutional safety officers immediately for spills or accidental exposure, referencing the SDS emergency numbers .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Use a combination of techniques:

- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% recommended for biological assays) .

- NMR Spectroscopy : Dissolve in deuterated DMSO-d₆ for ¹H/¹³C NMR to confirm structural features (e.g., indole protons at δ 10.5–11.5 ppm, methoxy group at δ 3.7–3.9 ppm) .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to verify molecular weight (expected [M+H]⁺ ~352.16 g/mol) .

Q. How can researchers design a multi-step synthesis route for this compound?

Methodological Answer: A plausible synthesis involves:

Indole Core Preparation : Start with tryptophan derivatives or indole-3-carbaldehyde via Fischer indole synthesis .

Amide Coupling : Use HATU or EDCI/HOBt reagents to couple the indole intermediate with 4-methoxyaniline under anhydrous DMF at 0°C → RT .

Protection/Deprotection : Protect the amino group with Boc anhydride during reactive steps, then deprotect with TFA .

Purification : Isolate the final product via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

- Reaction Path Search : Use software like GRRM or Gaussian to identify low-energy pathways for key steps (e.g., amide bond formation) .

- Solvent Screening : Predict solvent effects (dielectric constant, polarity) using COSMO-RS models to enhance yield .

- Transition State Analysis : Validate intermediates with IRC calculations to avoid side reactions (e.g., indole ring oxidation) .

- Experimental Validation : Cross-reference computational data with small-scale reactions (e.g., 0.1 mmol trials) to refine conditions .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer: Follow a systematic validation workflow:

Cross-Platform Comparison : Compare NMR/HPLC results with databases like NIST Chemistry WebBook for related indole derivatives .

Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous peaks (e.g., overlapping aromatic signals) .

Dynamic NMR : Resolve conformational isomerism (e.g., rotamers) by acquiring spectra at variable temperatures (25–60°C) .

Collaborative Analysis : Share raw data with computational chemists to simulate spectra and identify outliers .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer: Adopt process engineering principles:

- DOE Optimization : Use factorial design (e.g., 2³ matrix) to test variables: temperature (20–50°C), catalyst loading (5–15 mol%), and stirring rate .

- Continuous Flow Reactors : Implement microreactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reduce side products .

- In-Line Analytics : Integrate PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .

- Crystallization Control : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal uniformity and purity >99% .

Data Contradiction Analysis

Example Issue : Conflicting solubility reports in DMSO ( vs. 15).

Resolution :

- Reproducibility Check : Repeat solubility tests using freshly distilled DMSO and standardized sonication (30 min at 40°C) .

- Impurity Screening : Analyze batches via LC-MS to detect trace surfactants or stabilizers affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.